molecular formula C10H12N2OS B5489637 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile

2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile

Cat. No. B5489637
M. Wt: 208.28 g/mol
InChI Key: XVQNMGHMZSOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the cells.
Biochemical and Physiological Effects:
2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the research on 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a starting material for the synthesis of other biologically active compounds. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in drug development.
In conclusion, 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its use in drug development.

Synthesis Methods

The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile involves the reaction of 2-aminothiophenol with 2,3-epoxy-4,7-dimethyl-5-oxo-5H-furan-6-carbonitrile in the presence of a catalytic amount of iodine. The reaction takes place in acetonitrile at room temperature and yields the desired compound in good yield.

Scientific Research Applications

2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile has been found to exhibit various biological activities such as antibacterial, antifungal, and anticancer properties. It has been investigated for its potential use as a drug candidate for the treatment of various diseases. It has also been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-amino-5,5-dimethyl-4,7-dihydrothiopyrano[3,4-b]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-10(2)3-6-7(4-11)9(12)13-8(6)5-14-10/h3,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQNMGHMZSOWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CS1)OC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.